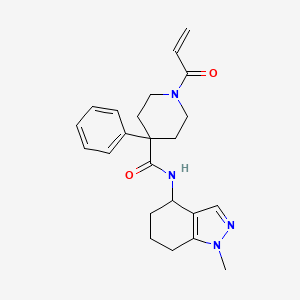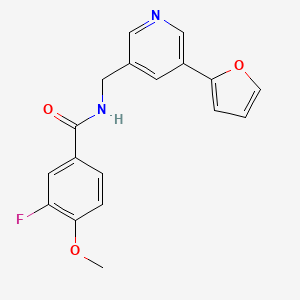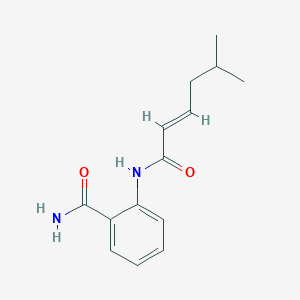![molecular formula C14H12ClNO3S B2531227 4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol CAS No. 1232819-03-2](/img/structure/B2531227.png)
4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H12ClNO3S and a molecular weight of 309.77 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .科学的研究の応用
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized through various spectroscopic and analytical techniques, including FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM. These studies provide insights into the molecular properties suitable for metal ion coordination and the formation of metal complexes in solution, as seen in novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol (Cl-PTMP) and its transition metal complexes (Ranjithreddy Palreddy et al., 2015).
Biological Activities
The biological activity of these compounds and their metal complexes has been explored through disc diffusion methods, revealing potential antimicrobial properties. This suggests that these compounds could have applications in developing new antibacterial and antifungal agents, as evidenced by the study on Cl-PTMP and its metal complexes (Ranjithreddy Palreddy et al., 2015).
Interaction with DNA
Research has also been conducted on the interaction of these compounds with DNA, which is crucial for understanding their potential as therapeutic agents. Studies have utilized spectroscopic techniques to investigate how these compounds bind to DNA, providing insights into their mechanisms of action and potential applications in treating diseases related to DNA anomalies (Bushra Rafique et al., 2022).
Corrosion Inhibition
Some derivatives of this compound have been studied for their corrosion inhibition properties, showing significant potential in protecting metals from corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial. The compounds act as mixed-type inhibitors, providing both anodic and cathodic protection, and their efficiency can be influenced by the molecular structure and the presence of specific functional groups (E. E. Elemike et al., 2019).
Environmental Sensing
Derivatives of 4-Chloro-2-((E)-{[4-(Methylsulfonyl)phenyl]imino}methyl)phenol have been developed as sensors for detecting environmental pollutants and ions, such as hydrogen carbonate ions in aqueous media. These sensors operate through visual color changes and UV-Vis spectroscopy, offering a simple and effective method for environmental monitoring (F. Naderi et al., 2019).
Optoelectronic Properties
The optoelectronic properties of polymers derived from these compounds have been investigated, showing promise for applications in solar cells and other electronic devices. The low band gap of these polymers indicates their potential utility in light-absorbing materials, contributing to the development of more efficient and cost-effective solar technologies (H. Demir, 2012).
特性
IUPAC Name |
4-chloro-2-[(4-methylsulfonylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-20(18,19)13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSJFLKUWMQQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)

![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)


![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)
![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)
![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)
![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)

![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)
![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)